3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime

oxime stereochemistry E/Z isomerism target binding

Mixed E/Z oxime batches confound SAR and screening data. CAS 477889-48-8 resolves this with defined (3E)-geometry and para-substituted architecture: (i) Unambiguous (3E)-isomer for kinase hinge-region SAR; (ii) Rigid para-benzyloxy core probes elongated binding grooves-meta-isomer serves as shape-based negative control; (iii) 2,4-DiCl/4-Cl halogen map enables topology-specific chemoproteomic target ID; (iv) XLogP3-AA 6.7 supports cell permeability for intracellular target engagement. Lot-specific stereochemical verification ensures batch-to-batch reproducibility.

Molecular Formula C23H18Cl3NO3
Molecular Weight 462.75
CAS No. 477889-48-8
Cat. No. B2617036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime
CAS477889-48-8
Molecular FormulaC23H18Cl3NO3
Molecular Weight462.75
Structural Identifiers
SMILESC1=CC(=CC=C1CON=CCC(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)Cl
InChIInChI=1S/C23H18Cl3NO3/c24-19-6-1-16(2-7-19)14-30-27-12-11-23(28)17-4-9-21(10-5-17)29-15-18-3-8-20(25)13-22(18)26/h1-10,12-13H,11,14-15H2/b27-12+
InChIKeyAQIOITHLDYQUKG-KKMKTNMSSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime – Chemical Profile


3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime (CAS 477889-48-8) is a synthetic oxime ether derivative with the molecular formula C₂₃H₁₈Cl₃NO₃ and a molecular weight of 462.7 g/mol. The compound is characterized by a (3E)-configured oxime double bond and a para-substituted benzyloxyphenyl ketone core, bearing three chlorine atoms distributed across two distinct benzyl groups [1]. It is primarily supplied as a research-grade small molecule for biochemical screening and medicinal chemistry applications, distinguished from closely related regioisomers and stereoisomers by its defined E‑geometry and specific chlorine placement [1].

Stereochemistry
Defined (3E)-oxime geometry for stereochemical-control probe studies
Scaffold
Para-substituted benzyloxyphenyl core supporting extended binding pocket exploration
Chlorine Map
2,4-Dichloro/4-chloro topology for halogen-bonding interaction screening

Why Generic Substitution Fails for This Oxime Ether


Attempts to replace this compound with apparently similar analogs from the oxime ether chemotype often fail because subtle structural variations—regioisomerism of the benzyloxy substituent, stereochemistry at the oxime double bond, or the chlorine substitution pattern—can profoundly alter target binding, metabolic stability, and functional selectivity [1][2]. The compound’s precise (3E)-configured, para‑substituted architecture is not reliably replicated by its meta‑isomer or by mixed E/Z batches, necessitating rigorous lot‑specific verification when sourcing for structure‑activity relationship (SAR) or biological screening campaigns [2].

E/Z isomer mixture
Analog lots with undefined E/Z ratio introduce stereochemical variability that may shift target binding and SAR reproducibility compared to the pure (3E)-isomer.
Meta regioisomer
The meta-substituted isomer (CID 3739562) alters pharmacophore geometry from linear to bent, potentially changing target engagement profiles even with identical lipophilicity.
Chlorine pattern shift
Replacing the 4-chlorobenzyl oxime with 2,4-dichlorobenzyl oxime (CAS 478033-84-0) adds a chlorine atom and modifies halogen-bond donor topology, which may affect polypharmacology.

Quantitative Differentiation of Dichlorobenzyl Oxime Ether from Key Analogs


Defined E-Oxime vs. Mixed E/Z Meta-Isomer

The target compound is defined as the pure (3E)-isomer, with PubChem reporting a Defined Bond Stereocenter Count of 1 and an Undefined Bond Stereocenter Count of 0 [1]. Its closest meta‑isomer (CAS 478046-99-0, CID 3739562) is registered with a Defined Bond Stereocenter Count of 0 and an Undefined Bond Stereocenter Count of 1, indicating an unresolved E/Z mixture [2]. For oxime ethers, E/Z geometry can dictate key interactions such as hydrogen bonding and π‑stacking, directly influencing affinity and selectivity.

Oxime stereochemistry
Head-to-head
Target Pure (3E)-isomer (Defined Bond Count = 1) Comparator Meta‑isomer E/Z mixture (Undefined = 1)
Supports stereochemical-control consistency in target binding assays.
Lot‑specific verification recommended for SAR reproducibility.
oxime stereochemistry E/Z isomerism target binding SAR reproducibility

Para- vs. Meta-Benzyloxy Substitution Pattern

The target compound carries the (2,4-dichlorobenzyl)oxy group at the para position of the central phenyl ring, whereas the meta‑isomer (CID 3739562) places it at the meta position [1][2]. The para arrangement extends the molecular architecture linearly, potentially favoring interactions with elongated binding pockets or distinct protein interfaces, while the meta geometry introduces a kink that may alter pharmacophore alignment.

Substitution position
Head-to-head
Target Para-substituted (4‑position) Comparator Meta‑isomer (3‑position)
Linear vs. bent shape may alter target recognition in elongated binding sites.
TPSA values to confirm experimentally; XLogP3 identical at 6.7.
regioisomerism pharmacophore geometry para-substitution target recognition

Chlorine Distribution and Halogen-Bonding Potential

The compound presents a unique chlorine topology: a 2,4‑dichlorobenzyl ether and a 4‑chlorobenzyl oxime. In contrast, the analog 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime (CAS 478033-84-0) replaces the 4‑chlorobenzyl oxime with a 2,4‑dichlorobenzyl oxime, adding an extra chlorine and altering hydrogen‑bond acceptor capacity . The target’s chlorine map may tune halogen‑bond donor strength and complementarity for specific protein sites.

Chlorine distribution
Class-level
Target 3 Cl atoms (2,4-diCl ether; 4-Cl oxime) Analog 4 Cl atoms (both benzyl groups diCl)
Supports halogen-bonding profile differentiation in target engagement screening.
Class‑level inference; experimental halogen‑bond data not available.
halogen bonding chlorine substitution dichlorobenzyl molecular recognition

Computed Lipophilicity and Membrane Permeability

The target compound exhibits a computed XLogP3-AA value of 6.7 [1], identical to that of its meta‑isomer [2] but notably higher than less chlorinated analogs such as 3-(4-fluorophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime (XLogP3-AA ≈ 5.5, estimated). The elevated and consistent lipophilicity supports reliable passive membrane permeability in cell‑based assays, a critical parameter for intracellular target engagement.

Lipophilicity
Data to verify
XLogP3-AA = 6.7
Consistent with intracellular passive permeability for cell‑based target engagement assays.
Computed value; solubility limitations should be managed experimentally.
XLogP3 lipophilicity permeability ADME

Optimal Research and Procurement Scenarios for Dichlorobenzyl Oxime Ether


E-Oxime Stereochemical Probe for Kinase and Phosphatase Screening

When screening compound libraries against targets where oxime geometry influences hinge‑region hydrogen bonding (e.g., certain kinases), the defined (3E)‑isomer eliminates the confounding effect of mixed E/Z batches, ensuring that any observed activity can be unambiguously assigned to the E‑configuration [1][2].

Para-Substituted Scaffold for Fragment-Based Drug Design

The para‑benzyloxy arrangement provides a rigid, linear extension suitable for probing elongated binding grooves. Medicinal chemists can use this compound as a core scaffold to explore vector‑dependent SAR, while using the meta‑isomer as a negative control for shape‑dependent activity [1][2].

Halogen-Bonding Probe for Chemoproteomics Profiling

With its distinctive 2,4‑dichloro/4‑chloro chlorine map, the compound may serve as a chemoproteomic tool to identify protein targets that preferentially engage halogen‑bond donors in a topology‑specific manner, helping deconvolute polypharmacology in phenotypic screening hits [1].

Lipophilic Probe for Intracellular Target Engagement Assays

The computed XLogP3-AA of 6.7 supports adequate cell permeability for intracellular target engagement studies. When labeled or used in competition formats, this compound can help validate target residence time hypotheses in live‑cell contexts, provided solubility limitations are experimentally managed [1].

Application
Selection Property
Validation Focus
Oxime stereochemistry studies
Defined (3E)-geometry
Isomer-specific target engagement reproducibility
Extended binding pocket exploration
Para-substituted linear scaffold
Regioisomer-dependent pharmacophore alignment
Halogen-bonding interaction profiling
Distinctive 2,4-dichloro/4-chloro topology
Polypharmacology deconvolution in phenotypic screens
Intracellular target engagement assays
Computed lipophilicity profile
Cell permeability context under solubility control
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